molecular formula C10H12O4 B3179061 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid CAS No. 91121-61-8

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B3179061
CAS No.: 91121-61-8
M. Wt: 196.2 g/mol
InChI Key: GLZYBYUIBZZEPT-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.1999 g/mol . It is a derivative of propanoic acid, featuring a hydroxy group and a methoxyphenyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the hydroxy and propanoic acid functionalities. One common method is the aldol condensation followed by oxidation and hydrolysis steps .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-10(13,9(11)12)7-3-5-8(14-2)6-4-7/h3-6,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZYBYUIBZZEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl iodide (55 ml, 880 mmol) was slowly added to a solution of magnesium (23 g) in diethyl ether (500 ml) at -20° C. and then stirred for 3 hours at room temperature. To the resulting suspension was slowly added dropwise 4-methoxyphenylglyoxylic acid (34.6 g, 192 mmol), as prepared in Example 21, dissolved in dry tetrahydrofuran (100 ml) at 0° C., and the reaction mixture was stirred for about 12 hours at room temperature. After adding cooling water, the reaction solution was extracted with ethyl acetate and the organic layer was washed with water and saturated sodium thiosulfate solution and dried over anhydrous magnesium sulfate. The residue was concentrated under reduced pressure to remove the organic solvent to obtain 35 g (yield: 93%) of the title compound as a yellow solid.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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